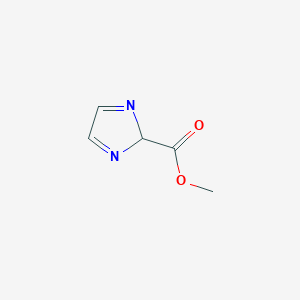
3-Bromo-4-(((2-hydroxyethyl)(methyl)amino)methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-(((2-hydroxyethyl)(methyl)amino)methyl)benzoic acid is an organic compound with the molecular formula C11H14BrNO3 It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and a 2-hydroxyethyl(methyl)amino group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(((2-hydroxyethyl)(methyl)amino)methyl)benzoic acid typically involves multiple steps:
Bromination: The starting material, 4-methylbenzoic acid, undergoes bromination to introduce a bromine atom at the 3-position.
Aminomethylation: The brominated intermediate is then subjected to aminomethylation using formaldehyde and a secondary amine, such as N-methyl-2-hydroxyethylamine, to introduce the 2-hydroxyethyl(methyl)amino group.
Hydrolysis: The final step involves hydrolysis to convert the ester or nitrile intermediate into the carboxylic acid form.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-(((2-hydroxyethyl)(methyl)amino)methyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can convert it to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-Bromo-4-(((2-hydroxyethyl)(methyl)amino)methyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of brominated aromatic compounds on biological systems.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-(((2-hydroxyethyl)(methyl)amino)methyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The 2-hydroxyethyl(methyl)amino group can form hydrogen bonds or electrostatic interactions with the target, while the bromine atom may enhance binding affinity through halogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of the 2-hydroxyethyl(methyl)amino group.
4-Bromo-3-methylbenzoic acid: Similar structure but with a methyl group instead of the 2-hydroxyethyl(methyl)amino group.
3-Amino-4-methylbenzoic acid: Similar structure but with an amino group instead of the 2-hydroxyethyl(methyl)amino group.
Uniqueness
3-Bromo-4-(((2-hydroxyethyl)(methyl)amino)methyl)benzoic acid is unique due to the presence of the 2-hydroxyethyl(methyl)amino group, which can enhance its solubility and reactivity. This functional group also allows for additional interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.
Propriétés
Numéro CAS |
1131594-34-7 |
|---|---|
Formule moléculaire |
C11H14BrNO3 |
Poids moléculaire |
288.14 g/mol |
Nom IUPAC |
3-bromo-4-[[2-hydroxyethyl(methyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C11H14BrNO3/c1-13(4-5-14)7-9-3-2-8(11(15)16)6-10(9)12/h2-3,6,14H,4-5,7H2,1H3,(H,15,16) |
Clé InChI |
BWYREWOLPMYWPM-UHFFFAOYSA-N |
SMILES canonique |
CN(CCO)CC1=C(C=C(C=C1)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![endo-Bicyclo[2.2.1]heptan-2-ol](/img/structure/B11924830.png)
![{[(2R)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B11924833.png)









![1,2-Diazaspiro[4.4]nona-1,3-diene](/img/structure/B11924898.png)
![Spiro[cyclopropane-1,6-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B11924903.png)
